molecular formula C10H15N2O7P B3062699 3`-Deoxy-5`-thymidylic Acid CAS No. 3715-64-8

3`-Deoxy-5`-thymidylic Acid

Cat. No.: B3062699
CAS No.: 3715-64-8
M. Wt: 306.21 g/mol
InChI Key: WVNRRNJFRREKAR-JGVFFNPUSA-N
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Description

. These compounds are characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose moiety. This structural modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxythymidine-5’-Monophosphate typically involves the phosphorylation of 2’,3’-dideoxythymidine. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a suitable base like pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of 2’,3’-Dideoxythymidine-5’-Monophosphate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxythymidine-5’-Monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

2’,3’-Dideoxythymidine-5’-Monophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxythymidine-5’-Monophosphate involves its incorporation into DNA during replication. Due to the absence of hydroxyl groups at the 2’ and 3’ positions, the compound acts as a chain terminator, preventing further elongation of the DNA strand. This property makes it effective in inhibiting viral replication, particularly in retroviruses .

Molecular Targets and Pathways: The primary molecular target of 2’,3’-Dideoxythymidine-5’-Monophosphate is the viral reverse transcriptase enzyme. By incorporating into the viral DNA, the compound disrupts the normal replication process, thereby inhibiting viral proliferation .

Comparison with Similar Compounds

  • 2’,3’-Dideoxycytidine-5’-Monophosphate
  • 2’,3’-Dideoxyadenosine-5’-Monophosphate
  • 2’,3’-Dideoxyguanosine-5’-Monophosphate

Comparison: While all these compounds share the common feature of lacking hydroxyl groups at the 2’ and 3’ positions, 2’,3’-Dideoxythymidine-5’-Monophosphate is unique in its specific interaction with thymidylate kinase and its effectiveness as a chain terminator in DNA synthesis . This uniqueness makes it particularly valuable in antiviral research and drug development.

Properties

IUPAC Name

[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O7P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(19-8)5-18-20(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNRRNJFRREKAR-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190634
Record name 5'-Thymidylic acid, 3'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3715-64-8
Record name 3'-Deoxy-5'-thymidylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Thymidylic acid, 3'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-DEOXY-5'-THYMIDYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6VJB6HJ6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3`-Deoxy-5`-thymidylic Acid
Reactant of Route 2
3`-Deoxy-5`-thymidylic Acid
Reactant of Route 3
3`-Deoxy-5`-thymidylic Acid
Reactant of Route 4
3`-Deoxy-5`-thymidylic Acid
Reactant of Route 5
3`-Deoxy-5`-thymidylic Acid
Reactant of Route 6
Reactant of Route 6
3`-Deoxy-5`-thymidylic Acid

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